Cas no 363572-65-0 (N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine)
N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine
- Oprea1_593019
- [4-isopropyl(phenylsulfonyl)anilino]acetic acid
- AKOS000297563
- 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetic acid
- 363572-65-0
- VS-06929
- 2-{N-[4-isopropylphenyl]benzenesulfonamido}acetic acid
- [(4-isopropylphenyl)(phenylsulfonyl)amino]aceticacid
- BBL019656
- EN300-10663
- glycine, N-[4-(1-methylethyl)phenyl]-N-(phenylsulfonyl)-
- MFCD02229120
- G22152
- [(4-isopropylphenyl)(phenylsulfonyl)amino]acetic acid
- ALBB-029301
- STL221753
- CS-0308061
- N-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycine
- 2-{N-[4-(propan-2-yl)phenyl]benzenesulfonamido}acetic acid
- AG-690/15439134
- Oprea1_296269
- Z56347495
-
- MDL: MFCD02229120
- Inchi: 1S/C17H19NO4S/c1-13(2)14-8-10-15(11-9-14)18(12-17(19)20)23(21,22)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,20)
- InChI Key: AJKLXWBDOWQANC-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N(CC(=O)O)C1C=CC(=CC=1)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 333.10347926Da
- Monoisotopic Mass: 333.10347926Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 83.1Ų
N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N137615-500mg |
N-(4-Isopropylphenyl)-N-(phenylsulfonyl)glycine |
363572-65-0 | 500mg |
$ 195.00 | 2022-06-03 | ||
| TRC | N137615-1000mg |
N-(4-Isopropylphenyl)-N-(phenylsulfonyl)glycine |
363572-65-0 | 1g |
$ 315.00 | 2022-06-03 | ||
| TRC | N137615-2000mg |
N-(4-Isopropylphenyl)-N-(phenylsulfonyl)glycine |
363572-65-0 | 2g |
$ 505.00 | 2022-06-03 | ||
| abcr | AB382041-500 mg |
N-(Phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycine |
363572-65-0 | 500MG |
€151.00 | 2022-06-10 | ||
| abcr | AB382041-1 g |
N-(Phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycine |
363572-65-0 | 1g |
€165.60 | 2022-06-10 | ||
| abcr | AB382041-5 g |
N-(Phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycine |
363572-65-0 | 5g |
€368.40 | 2022-06-10 | ||
| abcr | AB382041-10 g |
N-(Phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycine |
363572-65-0 | 10g |
€508.80 | 2022-06-10 | ||
| abcr | AB382041-25 g |
N-(Phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycine |
363572-65-0 | 25g |
€1,047.00 | 2022-06-10 | ||
| Enamine | EN300-10663-0.05g |
2-{N-[4-(propan-2-yl)phenyl]benzenesulfonamido}acetic acid |
363572-65-0 | 90% | 0.05g |
$56.0 | 2023-10-28 | |
| Enamine | EN300-10663-0.1g |
2-{N-[4-(propan-2-yl)phenyl]benzenesulfonamido}acetic acid |
363572-65-0 | 90% | 0.1g |
$86.0 | 2023-10-28 |
N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine Suppliers
N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine
Comprehensive Overview of N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine (CAS No. 363572-65-0)
N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine, with the CAS number 363572-65-0, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique sulfonamide and glycine moieties, exhibits potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its molecular structure, featuring an isopropylphenyl group and a phenylsulfonyl linkage, contributes to its distinct physicochemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in targeting various biological pathways. N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine is no exception, as its structural attributes align with contemporary trends in small-molecule drug discovery. Researchers are particularly intrigued by its potential role in addressing inflammatory diseases and metabolic disorders, topics that dominate current biomedical discussions. The compound's ability to interact with specific enzymes and receptors positions it as a promising candidate for further investigation in these areas.
The synthesis of N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine involves a multi-step process that emphasizes the importance of regioselective and stereoselective reactions. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These analytical methods are critical for ensuring the compound's suitability for high-throughput screening and structure-activity relationship (SAR) studies, which are essential for optimizing its pharmacological profile.
One of the most frequently searched questions in the context of sulfonamide derivatives revolves around their bioavailability and toxicity profiles. While N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine is still under investigation, preliminary studies suggest that its pharmacokinetic properties are favorable, with moderate solubility and stability under physiological conditions. These characteristics are crucial for its potential application in oral drug formulations, a topic of high relevance in pharmaceutical development.
The compound's relevance extends beyond traditional drug discovery, as it also intersects with emerging fields such as computational chemistry and AI-driven drug design. With the increasing adoption of machine learning algorithms to predict molecular interactions, N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine serves as an excellent case study for validating in silico models. This aligns with the growing interest in digital transformation in pharmaceuticals, a hot topic among industry professionals and academic researchers alike.
In summary, N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine (CAS No. 363572-65-0) represents a compelling area of research with broad implications for modern medicine. Its structural complexity, combined with its potential therapeutic applications, makes it a valuable subject for ongoing studies. As the scientific community continues to explore its properties, this compound is poised to contribute significantly to advancements in targeted therapy and precision medicine, addressing some of the most pressing health challenges of our time.
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